Pinacol Ester vs. Free Boronic Acid: Stability and Handling Advantage
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (CAS 2121514-21-2) is the protected pinacol ester form of 4-benzyloxy-2,6-difluorophenylboronic acid (CAS 156635-89-1). Boronic esters exhibit superior bench stability and reduced susceptibility to protodeboronation and boroxine formation compared to their free boronic acid counterparts, which are prone to dehydration and oligomerization under ambient storage conditions . The pinacol ester is reported to demonstrate high stability under ambient conditions, facilitating easier handling and storage compared to the free boronic acid [1]. The tetramethyl dioxaborolane moiety also improves solubility in organic solvents, ensuring efficient reaction kinetics in Suzuki–Miyaura coupling [1].
| Evidence Dimension | Stability under ambient storage conditions |
|---|---|
| Target Compound Data | High stability; amenable to normal transportation (<77°F) and long-term storage in cool, dry conditions as solid |
| Comparator Or Baseline | 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS 156635-89-1) – free boronic acid prone to dehydration and boroxine formation |
| Quantified Difference | No direct quantitative stability study available for this specific compound pair; difference inferred from established class behavior of pinacol esters vs. free boronic acids |
| Conditions | Ambient temperature solid-state storage; organic solvent solubility context |
Why This Matters
The pinacol ester form reduces handling complexity and improves lot-to-lot reproducibility in cross-coupling workflows compared to the free boronic acid, which is critical for procurement decisions in multi-step synthesis programs.
- [1] Kuujia. Cas no 2121514-21-2 (2-4-(benzyloxy)-2,6-difluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) – Product Technical Summary. View Source
